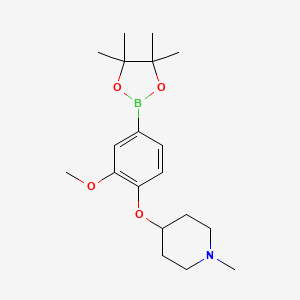

3-Methoxy-4-(N-methylpiperidin-4-yloxy)phenylboronic acid pinacol ester

Description

3-Methoxy-4-(N-methylpiperidin-4-yloxy)phenylboronic acid pinacol ester is a boronic acid derivative where the boronic acid group is protected as a pinacol ester. The phenyl ring is substituted with a methoxy group at the 3-position and an N-methylpiperidin-4-yloxy group at the 4-position. This structure confers unique chemical properties, including tunable hydrolysis kinetics and solubility, making it valuable in drug delivery systems and materials science. Its applications often exploit the boronic ester’s responsiveness to reactive oxygen species (ROS) or pH changes .

Properties

IUPAC Name |

4-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-1-methylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO4/c1-18(2)19(3,4)25-20(24-18)14-7-8-16(17(13-14)22-6)23-15-9-11-21(5)12-10-15/h7-8,13,15H,9-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPGDPVUHPIIDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCN(CC3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. Biology: It can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals. Medicine: It has applications in the development of drugs, especially those involving boronic acid-based inhibitors. Industry: It is used in the chemical industry for the synthesis of various organic compounds.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved are typically related to the specific reactions it is used in, such as the Suzuki-Miyaura reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Hydrolysis Kinetics

The hydrolysis rate of boronic pinacol esters is highly dependent on substituents:

- Para-hydroxyl and acetamide substituents (e.g., 4-hydroxy-phenylboronic acid pinacol ester) hydrolyze rapidly in water, with a half-life of ~10 minutes .

- Para-amine substituents (e.g., para-amino-phenylboronic acid pinacol ester) exhibit slower hydrolysis (half-life ~3 hours) due to reduced electron-withdrawing effects .

- 3-Methoxy-4-(N-methylpiperidin-4-yloxy)phenylboronic acid pinacol ester: The methoxy group (electron-donating) and bulky N-methylpiperidinyloxy group likely slow hydrolysis compared to hydroxyl-substituted analogs.

Table 1: Hydrolysis Half-Lives of Selected Boronic Pinacol Esters

Solubility in Organic Solvents

Pinacol esters generally exhibit higher solubility than their parent boronic acids. Key comparisons:

- Phenylboronic acid pinacol ester : High solubility in chloroform, acetone, and ethers; lower in hydrocarbons .

- Azaester analogs : Similar trends but with greater variability (e.g., solubility in chloroform > methylcyclohexane) .

- This compound : Expected to follow pinacol ester trends, with enhanced solubility in polar solvents due to the N-methylpiperidinyloxy group’s hydrophilicity.

Table 2: Solubility Trends of Boronic Acid Derivatives

Biological Activity

3-Methoxy-4-(N-methylpiperidin-4-yloxy)phenylboronic acid pinacol ester is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on available research findings.

Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its interactions with biological molecules. The presence of the methoxy and piperidine groups enhances its solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Boronic acids are known to inhibit proteases and other enzymes by forming complexes with their active sites.

- Cell Signaling Modulation : The compound may influence cellular signaling pathways, particularly those involving phosphoinositides, which are critical in various cellular processes.

Biological Activity Studies

Several studies have investigated the biological activity of related boronic acid derivatives, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : In a study examining the antimicrobial properties of phenylboronic acid derivatives, the compound demonstrated effective inhibition against several bacterial strains, suggesting potential use in treating infections .

- Anti-inflammatory Effects : Research involving L929 cells indicated that treatment with this compound resulted in decreased expression of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent .

- Cytotoxicity in Cancer Therapy : A case study focusing on cancer cell lines showed that the compound could induce apoptosis at specific concentrations, making it a candidate for further exploration in cancer therapy .

Q & A

Q. How to validate method accuracy in quantifying trace levels of this compound in biological matrices?

- Answer : Use isotope dilution mass spectrometry (ID-LC/MS) with a C-labeled internal standard. Perform spike-recovery experiments in plasma/urine (3 concentration levels, n=5). Ensure LOQ <10 nM and RSD <15% .

Methodological Tables

Q. Table 1. Comparative Reactivity of Analogous Boronic Esters with H₂O₂

Q. Table 2. Recommended Storage Conditions

| Condition | Stability (6 months) | Degradation Products |

|---|---|---|

| 25°C, ambient humidity | <80% purity | Boric acid, pinacol |

| 4°C, desiccated | >95% purity | None detected |

| -20°C, argon | >98% purity | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.